molecular formula C4H3ClN2O B1311289 1H-Imidazole-5-carbonyl chloride CAS No. 56460-32-3

1H-Imidazole-5-carbonyl chloride

Cat. No. B1311289
CAS RN: 56460-32-3
M. Wt: 130.53 g/mol
InChI Key: NOUDGPISLXECAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules used in a variety of everyday applications .


Chemical Reactions Analysis

Imidazoles are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Scientific Research Applications

Synthesis of Biologically Important Compounds

  • Synthesis of Imidazo[4,5-b]pyridine : A novel method for condensing 4-nitro-1H-imidazole-5-carbonyl chlorides has been developed, contributing to the synthesis of imidazo[4,5-b]pyridine, a biologically significant compound (Tennant, Wallis, & Weaver, 1999).

Functionalization Reactions

  • Functionalization of Pyrazole Carboxylic Acids : The functionalization of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, demonstrating the versatility of similar compounds in chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Imidazolium chloride derivatives have been investigated as corrosion inhibitors for carbon steel, highlighting their potential application in industrial settings (Gomaa et al., 2019).

Pharmaceutical Synthesis

  • Synthesis of Medetomidine : The compound has been used in the synthesis of medetomidine, an α2-adrenergic agonist, illustrating its role in pharmaceutical chemistry (Kudzma & Turnbull, 1991).

Catalysis and Material Science

  • Catalytic Activities : Imidazoles have been synthesized with a focus on their catalytic activities, especially in transition metal catalysts and other functional materials (Joo, Touré, & Sames, 2010).

Masking of Carbonyl Groups

  • Functional Masking : Research has been conducted on the use of 1-methyl-1H-imidazol-2-YL moiety for functional masking of carbonyl groups, a technique useful in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).

Antibacterial and Antifungal Activity

  • Antimicrobial Activity : Synthesis of pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine quaternary salts has shown notable antibacterial and antifungal activities (Demchenko et al., 2021).

Continuous Production of Pharmaceuticals

  • Flow Synthesis in Drug Production : A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, key in producing NS5A inhibitors like daclatasvir, demonstrates its role in process intensification (Carneiro et al., 2015).

β-Glucuronidase Inhibitory Activity

  • In Vitro and In Silico Studies : Derivatives of 1H-imidazole have been studied for their β-glucuronidase inhibitory activity, with implications in drug synthesis (Salar et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “1,1’-Carbonyldiimidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1H-Imidazole-5-carbonyl chloride” could potentially involve further exploration of its pharmacological potentials and its use in the development of new drugs.

properties

IUPAC Name

1H-imidazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDGPISLXECAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444635
Record name 1H-IMIDAZOLE-5-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-5-carbonyl chloride

CAS RN

56460-32-3
Record name 1H-IMIDAZOLE-5-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SH Jasim, GMA Sheikha, HM Abuzaid… - Chemical and …, 2018 - jstage.jst.go.jp
… g of 1H-imidazole-5-carbonyl chloride (2) as a yellow solid. … , 4-methyl-1H-imidazole5-carbonyl chloride (9) was produced … of 4-methyl-1H-imidazole-5-carbonyl chloride 9 with (0.1 g, …
Number of citations: 8 www.jstage.jst.go.jp
G Tennant, CJ Wallis, GW Weaver - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… (i) The cooled mixture from 1-methyl-4-nitro-1H-imidazole5-carbonyl chloride 4a and ethyl acetoacetate was acidified with 2 M aqueous sulfuric acid, the ether layer was separated and …
Number of citations: 14 pubs.rsc.org
T Zhang, Z Zhang, X Zhang, Z Wang, E Xu, S Tu… - Bioorganic …, 2022 - Elsevier
… Prepared according to the general procedure (see chapter 4.1.5.) starting from d1 (0.50 g, 1.71 mmol), triethylamine (0.52 g, 5.13 mmol) and 1-methyl-1H-imidazole-5-carbonyl chloride (…
Number of citations: 6 www.sciencedirect.com
KJ Duffy, G Tennant, CJ Wallis, GW Weaver - ARKIVOC, 2002 - arkat-usa.org
… Ethyl 2-diazoethanoate 12, 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carbonyl chloride 11, and 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole 20, were prepared according to literature …
Number of citations: 2 www.arkat-usa.org
AJK Atia - Molecules, 2009 - mdpi.com
New imidazole ring derivatives comprising 1,3-oxazoline, Schiff's bases, thiadiazole, oxadiazole and 1,2,4-triazole moieties are reported. 3-Aminobiimidazol-4-one compounds 7a-c …
Number of citations: 78 www.mdpi.com
Z Gerçek, H Kayı, VS Yaman, N Machin… - Available at SSRN … - papers.ssrn.com
In this study, 5-(chloro (nitro) methyl)-4-nitro-1H-imidazole (HL) and its ammonium salt (NH 4 L) were synthesized and characterized via various spectroscopic techniques to formulate …
Number of citations: 0 papers.ssrn.com
XL Qiu, G Li, G Wu, J Zhu, L Zhou… - Journal of medicinal …, 2009 - ACS Publications
… (d) 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, DMAP, CH 2 Cl 2 , 0 C to rt (37% for 16, 28% for 17). (e) 1,3-Thiazole-2-carbonyl chloride, DMAP, CH 2 Cl 2 , 0 C to rt (76…
Number of citations: 79 pubs.acs.org
KM Rahman - 2009 - search.proquest.com
Most non-covalently binding DNA-interactive molecules based on pyrrole-type building blocks (eg, polyamides such as netropsin) have a preference for AT-rich sequences. One …
Number of citations: 3 search.proquest.com

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